molecular formula C14H19NO5 B11751653 (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B11751653
M. Wt: 281.30 g/mol
InChI Key: XTQDGGABYOTXJR-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl group, a methylamino group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, making it a valuable tool for studying biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-methoxyphenyl)acetic acid
  • (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acetic acid
  • (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-nitrophenyl)acetic acid

Uniqueness

What sets (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-hydroxyphenyl)acetic acid apart from similar compounds is the presence of the hydroxyphenyl group, which imparts unique reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where specific interactions with biological molecules are required .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15(4)11(12(17)18)9-5-7-10(16)8-6-9/h5-8,11,16H,1-4H3,(H,17,18)/t11-/m0/s1

InChI Key

XTQDGGABYOTXJR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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